molecular formula C12H17ClN4O B11744703 1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride

1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride

Cat. No.: B11744703
M. Wt: 268.74 g/mol
InChI Key: VJPIIYFYLUJQEL-UHFFFAOYSA-N
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Description

1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride is a complex heterocyclic compound It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and pyrido[2,3-d]pyrimidin] intermediates. These intermediates are then subjected to a spirocyclization reaction under specific conditions to form the spiro compound.

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and reduce production costs. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .

Chemical Reactions Analysis

1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride undergoes several types of chemical reactions:

Major products formed from these reactions include various derivatives that retain the spiro structure but have different functional groups attached, which can significantly alter their chemical and biological properties.

Scientific Research Applications

1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride include other spiro compounds and heterocyclic molecules with similar structural motifs. Some examples are:

The uniqueness of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride lies in its specific structural arrangement and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.

Properties

Molecular Formula

C12H17ClN4O

Molecular Weight

268.74 g/mol

IUPAC Name

1-methylspiro[3H-pyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C12H16N4O.ClH/c1-16-10-9(3-2-6-14-10)11(17)15-12(16)4-7-13-8-5-12;/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,17);1H

InChI Key

VJPIIYFYLUJQEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)NC13CCNCC3.Cl

Origin of Product

United States

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